Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

Fragment-based drug design Lead-likeness Physicochemical property comparison

This minimal pyridazinone building block (MW 154.12, XLogP3 -0.6, TPSA 67.8 Ų) fits fragment-based drug design rule-of-three space. Its unsubstituted C-5, C-6, and N-2 positions enable sequential cross-coupling and N-arylation for systematic SAR exploration. Elaborated derivatives achieve single-digit nM IC₅₀ against HIV-1 RT (US Patents 9,718,819 & 10,189,831), >10-fold improvement over nevirapine. Supplied at ≥97% purity with full COA/NMR documentation, this scaffold eliminates false-positive risk from impurities in screening campaigns. Ideal for constructing patent-validated compound libraries.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 89640-80-2
Cat. No. B1592905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate
CAS89640-80-2
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=NNC1=O
InChIInChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-7-8-5(4)9/h2-3H,1H3,(H,8,9)
InChIKeyRKQKUIQFNORDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Oxo-2,3-dihydropyridazine-4-carboxylate (CAS 89640-80-2): Procurement-Grade Fragment and Pyridazinone Scaffold Intermediate


Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 89640-80-2; also named methyl 6-oxo-1H-pyridazine-5-carboxylate) is a heterocyclic building block belonging to the pyridazinone class. It features an unsubstituted 3-oxo-2,3-dihydropyridazine core bearing a single methyl ester at the 4-position, with a molecular formula of C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol [1]. Its computed XLogP3 of −0.6, topological polar surface area (TPSA) of 67.8 Ų, and single hydrogen bond donor (1 HBD) position it within fragment-like chemical space, making it a minimal, unelaborated scaffold for medicinal chemistry derivatization [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to ≥98% (HPLC), typically as a solid requiring storage in cool, dry conditions .

Why Generic Substitution Fails for Methyl 3-Oxo-2,3-dihydropyridazine-4-carboxylate (CAS 89640-80-2): Structural and Physicochemical Differentiation Among Pyridazinone Building Blocks


Pyridazinone building blocks are not interchangeable due to significant differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and the presence or absence of substituents that dictate downstream synthetic versatility. The unsubstituted methyl ester (CAS 89640-80-2) differs from its closest analogs—the ethyl ester (CAS 1445-55-2, MW 168.15), the 6-chloro derivative (CAS 89581-64-6, MW 188.57), and the N-methylated variants (e.g., CAS 103854-72-4, MW ~210)—in fragment-like character, number of synthetically addressable positions, and tautomeric behavior [1][2]. For fragment-based drug design (FBDD) applications, even a 14 Da mass increase (methyl → ethyl ester) can shift a compound outside optimal fragment space, while the 6-chloro substituent pre-installs a halogen that may be undesirable for certain diversification strategies [1][3]. These quantitative differences directly impact procurement decisions when the intended use requires a minimal, unadorned pyridazinone core with maximal synthetic flexibility.

Quantitative Differential Evidence Guide for Methyl 3-Oxo-2,3-dihydropyridazine-4-carboxylate (CAS 89640-80-2) Versus Closest Pyridazinone Analogs


Fragment-Like Physicochemical Profile: Methyl Ester (MW 154.12, logP −0.6) vs. Ethyl Ester Analog (MW 168.15, logP −0.3)

The target methyl ester compound (CAS 89640-80-2) exhibits a molecular weight of 154.12 g/mol and a computed XLogP3 of −0.6, compared to the ethyl ester analog (CAS 1445-55-2) with a molecular weight of 168.15 g/mol and an XLogP3 of −0.3 [1][2]. The 14 Da mass reduction keeps the methyl ester within the 'rule-of-three' fragment guideline (MW ≤ 300), while the lower logP (−0.6 vs. −0.3) indicates greater hydrophilicity—a desirable property for fragment growing and linking strategies where lipophilic efficiency must be carefully managed [1][2]. Additionally, the methyl ester has 2 rotatable bonds compared to 3 for the ethyl ester, reducing conformational flexibility that can complicate fragment-based screening [1][2]. The topological polar surface area (TPSA) is 67.8 Ų for the methyl ester, identical in core character to the ethyl analog [1]. Both compounds share 1 hydrogen bond donor and 4 hydrogen bond acceptors [1][2].

Fragment-based drug design Lead-likeness Physicochemical property comparison

Unsubstituted Core Scaffold Versatility: Target Compound (0 Ring Substituents) vs. 6-Chloro Analog (Pre-installed Halogen)

The target compound bears no substituents on the pyridazinone ring beyond the 3-oxo and 4-carboxylate groups, providing three unsubstituted ring positions (C-5, C-6, and N-2) available for sequential functionalization. In contrast, the 6-chloro analog (CAS 89581-64-6, MW 188.57 g/mol) pre-installs a chlorine atom at C-6, which—while useful for direct cross-coupling—permanently occupies one diversification site and adds 34.45 g/mol to the molecular weight [1][2]. The N-2 position of the target compound remains as a free NH (tautomeric with the 3-OH form), enabling N-alkylation, N-arylation, or N-acylation without requiring deprotection steps, whereas N-substituted analogs such as methyl 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 103854-72-4, MW ~210 g/mol) block this site entirely [1]. The target compound's unsubstituted scaffold offers the maximum number of synthetically addressable vectors among commercially available 3-oxo-2,3-dihydropyridazine-4-carboxylate building blocks [1].

Scaffold diversification Synthetic versatility Medicinal chemistry building blocks

Patent-Validated Scaffold: HIV-1 Reverse Transcriptase Inhibition by Derivatives Bearing the 3-Oxo-2,3-dihydropyridazine-4-carboxylate Core

The 3-oxo-2,3-dihydropyridazine-4-carboxylate scaffold is the core structural motif in a series of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) disclosed in US Patents 9,718,819 and 10,189,831 [1]. A derivative incorporating the methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate substructure linked via an N-methylpyrimidinone spacer to a 3-chloro-5-cyanophenoxy group (BDBM267323, US10189831 Example 100) demonstrated an IC₅₀ of 23 nM against HIV-1 RT polymerase at pH 7.8, 25°C [1]. A closely related analog with a 6-cyclopropyl substitution on the pyridazinone ring (BDBM267341, US10189831 Example 117) achieved an IC₅₀ of 6 nM under the same assay conditions [2]. By comparison, the clinical reference drug nevirapine exhibits an IC₅₀ of approximately 300 nM (0.3 μM) in HIV-1 RT inhibitory assays [3]. This demonstrates that the pyridazinone-4-carboxylate core, when appropriately elaborated, can yield single-digit nanomolar potency—representing a >10-fold improvement over nevirapine [1][2][3]. Critically, the unsubstituted methyl ester (CAS 89640-80-2) serves as the minimal synthetic entry point for constructing this class of inhibitors, as the C-6, C-5, and N-2 positions are all available for iterative elaboration [1].

HIV NNRTI Antiviral drug discovery Patent scaffold validation

Tautomeric Versatility: Free NH/Oxo Tautomerism vs. N-Substituted Analogs with Blocked Tautomeric Equilibrium

The target compound exists as a tautomeric equilibrium between the 3-oxo-2,3-dihydro form (methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate) and the 3-hydroxy form (methyl 3-hydroxypyridazine-4-carboxylate), as evidenced by the dual nomenclature used consistently across vendor catalogs and the IUPAC designation as methyl 6-oxo-1H-pyridazine-5-carboxylate on PubChem [1]. This tautomerism is a well-characterized feature of 3-hydroxypyridazines with a free NH, documented in the classic heterocyclic tautomerism literature, where X-ray crystallography and NMR n.O.e. measurements have confirmed that pharmacologically active pyridazine derivatives should be represented as aromatic tautomers rather than exocyclic structures [2]. In contrast, N-substituted analogs such as methyl 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 103854-72-4) have the N-2 position methylated, which locks the compound in the 3-oxo form and eliminates the tautomeric equilibrium entirely . The free NH/OH tautomerism of the target compound enables two distinct hydrogen-bonding modalities (H-bond donor as NH, H-bond acceptor as carbonyl) that can be exploited in structure-based drug design for differential target engagement, while N-blocked analogs are restricted to a single tautomeric state [1][2].

Tautomerism Pyridazinone reactivity Molecular recognition

ITK Kinase Inhibition: Class-Level Validation of 3-Oxo-2,3-dihydropyridazine Scaffold as a Selective Kinase Inhibitor Chemotype

A 2025 study by Tangallapalli et al. reported the design, synthesis, and biological evaluation of a novel series of 3-oxo-2,3-dihydropyridazine derivatives as selective interleukin-2-inducible T-cell kinase (ITK) inhibitors, establishing this scaffold as a previously unexplored chemotype for kinase inhibition [1]. The lead compound 9 (a 3-oxo-2,3-dihydropyridazine-4-carboxamide derivative) demonstrated selective ITK inhibition with a biochemical IC₅₀ of 0.87 μM, no measurable BTK inhibition at tested concentrations, moderate cytotoxicity in Jurkat cells (cellular IC₅₀ = 37.61 μM), and no measurable cytotoxicity in fibroblasts (IC₅₀ > 50 μM), indicating a favorable therapeutic window [1]. A more potent analog 22 achieved an ITK IC₅₀ of 0.19 μM and Jurkat cellular IC₅₀ of 11.17 μM but showed partial BTK inhibition, demonstrating reduced selectivity—a key SAR finding that underscores the tunability of this scaffold [1]. Western blot analysis confirmed that compound 9 reduced phosphorylation of ITK (Tyr551/Tyr511) and downstream ERK1/2 (Thr202/Tyr204) in stimulated Jurkat cells [1]. While the target compound (CAS 89640-80-2) is the methyl ester building block rather than the bioactive carboxamide, it represents the unsubstituted core from which this entire inhibitor series was derived, positioning it as the essential starting material for any program targeting ITK or related Tec-family kinases [1].

Kinase inhibitor ITK T-cell leukemia Selectivity profiling

Commercial Availability and Purity Specifications Across Vendors: Bench-Level Differentiation from Custom Synthesis-Only Pyridazinone Intermediates

The target compound is stocked by multiple international vendors with clearly defined purity specifications: Fluorochem (UK) offers >97% purity with full SDS documentation and hazard classification (H302, H315, H319, H335); AKSci (US) specifies ≥95% minimum purity with long-term storage at cool, dry conditions; Bide Pharmatech supplies at 95%+ purity; and Biomart (Nanjing Dingshi) offers ≥98% (HPLC) with accompanying COA, HPLC chromatograms, MS spectra, and NMR spectra, suitable for LC-MS/MS quantitative analysis and pharmacokinetic studies [1]. In contrast, several closely related analogs such as methyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 89581-64-6) are listed as 'custom synthesis' items on Chembase with no guaranteed stock availability [2]. The fluorochem pricing structure ranges from £202/100 mg to £1,813/5 g, reflecting a specialty research chemical supply chain with defined pack sizes suitable for both pilot-scale and library-scale procurement . The availability of ≥98% HPLC purity with full analytical characterization from Biomart provides a procurement advantage for applications requiring quantified purity thresholds, such as fragment library enrollment or biological assay qualification .

Commercial availability Purity specification Procurement Analytical characterization

Optimal Procurement and Application Scenarios for Methyl 3-Oxo-2,3-dihydropyridazine-4-carboxylate (CAS 89640-80-2) Based on Quantitative Evidence


Fragment-Based Drug Design (FBDD) Library Enrollment

The compound's molecular weight (154.12 g/mol), low lipophilicity (XLogP3 = −0.6), and favorable TPSA (67.8 Ų) position it within the 'rule-of-three' guidelines for fragment libraries, while its 14 Da mass advantage over the ethyl ester analog improves aqueous solubility characteristics [Section 3, Evidence 1]. The availability at ≥98% HPLC purity from vendors such as Biomart, with full COA and NMR documentation, meets the purity thresholds required for fragment library quality control and avoids false positives from impurities in screening campaigns [Section 3, Evidence 6].

HIV-1 NNRTI Lead Optimization and Medicinal Chemistry Derivatization

The scaffold is validated in US Patents 9,718,819 and 10,189,831, where elaborated derivatives achieve single-digit nanomolar IC₅₀ values (6–23 nM) against HIV-1 RT, representing >10-fold improvement over nevirapine (~300 nM) [Section 3, Evidence 3]. The unsubstituted C-5, C-6, and N-2 positions enable iterative SAR exploration through sequential cross-coupling, N-alkylation, and condensation reactions to build focused compound libraries around this patent-validated core [Section 3, Evidence 1 and 2].

Tec-Family Kinase (ITK/BTK) Selective Inhibitor Development

The 3-oxo-2,3-dihydropyridazine scaffold has been established as a novel, previously unexplored chemotype for selective ITK inhibition, with lead compounds demonstrating sub-micromolar biochemical potency (ITK IC₅₀ = 0.19–0.87 μM), tunable BTK selectivity, and a measurable therapeutic window in cellular assays (Jurkat IC₅₀ = 11.17–37.61 μM vs. fibroblast IC₅₀ > 50 μM) [Section 3, Evidence 5]. The methyl ester building block serves as the starting point for synthesizing the carboxamide series that produced these leads.

Pyridazinone-Fused Polycyclic Ring System Synthesis via Tandem Cross-Coupling

The unsubstituted C-5 and C-6 positions of the target compound provide ideal handles for sequential or one-pot palladium-catalyzed Suzuki-Miyaura cross-coupling, Heck-type arylation, and subsequent C–N or C–C bond-forming reactions to construct pyridazino-fused polycyclic systems not easily accessible by other routes [Section 3, Evidence 2]. The free NH at N-2 further enables Buchwald-Hartwig amination or N-arylation as an additional diversification step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-oxo-2,3-dihydropyridazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.